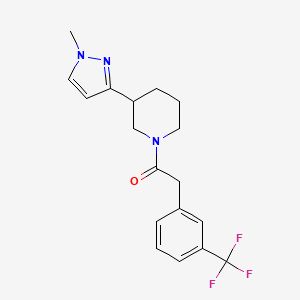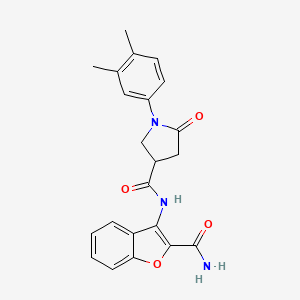![molecular formula C24H27N3O3 B2978382 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1207054-64-5](/img/structure/B2978382.png)
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . There is also a carboxamide group present in the compound, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'-NH2).
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative .Molecular Structure Analysis
The benzimidazole moiety of the compound consists of a fused two-ring system of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. One of these nitrogen atoms bears a hydrogen atom, while the other is a pyrrole-type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, benzimidazole derivatives are generally soluble in polar solvents due to the presence of the polar imidazole ring .科学的研究の応用
Synthesis Techniques
Research has focused on developing new synthesis techniques for related compounds, showcasing their relevance in chemical synthesis and pharmaceutical development. For example, the study by Gabriele et al. (2006) presents a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, highlighting the potential for generating structurally complex molecules that could serve as key intermediates in the synthesis of biologically active compounds (Gabriele et al., 2006).
Biological Activity
Studies have explored the biological activities of compounds with similar structural motifs, suggesting potential applications in drug discovery and development. For instance, research on nonpeptide angiotensin II receptor antagonists, which share some structural characteristics with the compound , has led to the development of potent, orally active antihypertensives, indicating the utility of such compounds in therapeutic interventions (Carini et al., 1991).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of related compounds can provide valuable insights into their reactivity and potential uses in synthetic chemistry. For example, the work on the synthesis of pyrimido[1,2-a]benzimidazoles and their subsequent conversion into imidazo[1,2-a]benzimidazoles shows the versatility of these compounds in creating new chemical entities with potential applications in materials science or pharmaceutical chemistry (Troxler & Weber, 1974).
Advanced Glycation End-Products
The compound's structural features suggest its potential involvement in studies related to advanced glycation end-products (AGEs), which are significant in diabetes and aging research. Research on methylglyoxal, a precursor of AGEs, and its derivatives provides insights into the formation and inhibition of AGEs, which could have implications for the compound's application in studying or mitigating the effects of diabetes and aging (Nemet et al., 2006).
作用機序
特性
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27-19-7-3-2-6-18(19)26-23(27)17-12-10-16(11-13-17)14-25-24(28)22-15-29-20-8-4-5-9-21(20)30-22/h2-9,16-17,22H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJPYXWFXDMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)
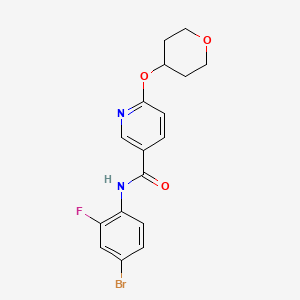
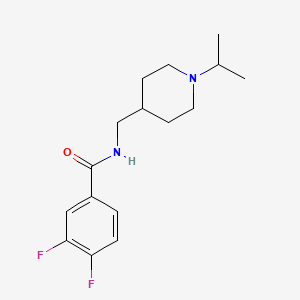
![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)
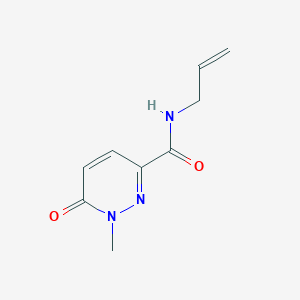
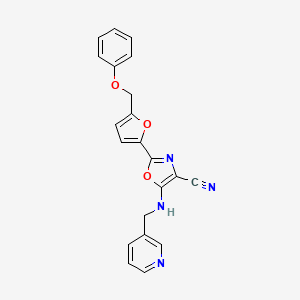
![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)
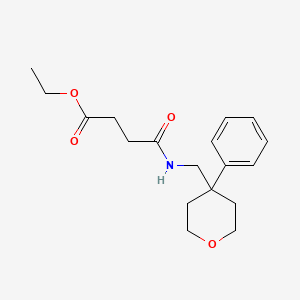
![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)
